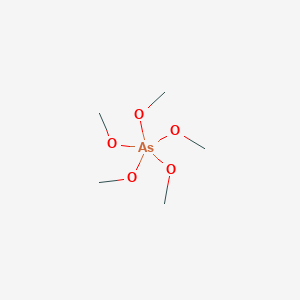
Arsorane, pentamethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsorane, pentamethoxy- is a chemical compound with the molecular formula C5H15AsO5 It is an organoarsenic compound characterized by the presence of five methoxy groups attached to an arsenic atom
Méthodes De Préparation
The synthesis of Arsorane, pentamethoxy- typically involves the reaction of arsenic trioxide with methanol in the presence of a catalyst. The reaction conditions must be carefully controlled to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield.
Analyse Des Réactions Chimiques
Arsorane, pentamethoxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Arsorane, pentamethoxy- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: There is interest in its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Arsorane, pentamethoxy- involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to metal ions and other molecules, thereby influencing their chemical behavior. The specific pathways involved depend on the context of its use, such as in catalysis or biological systems.
Comparaison Avec Des Composés Similaires
Arsorane, pentamethoxy- can be compared with other similar compounds, such as:
Methylarsonic acid: Another organoarsenic compound with different functional groups.
Dimethylarsinic acid: Similar in structure but with two methyl groups instead of methoxy groups.
Triphenylarsine: An organoarsenic compound with phenyl groups instead of methoxy groups. The uniqueness of Arsorane, pentamethoxy- lies in its specific arrangement of methoxy groups, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
2087-23-2 |
|---|---|
Formule moléculaire |
C5H15AsO5 |
Poids moléculaire |
230.09 g/mol |
Nom IUPAC |
pentamethoxy-λ5-arsane |
InChI |
InChI=1S/C5H15AsO5/c1-7-6(8-2,9-3,10-4)11-5/h1-5H3 |
Clé InChI |
YPDXFERNHHNZRQ-UHFFFAOYSA-N |
SMILES canonique |
CO[As](OC)(OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide](/img/structure/B14746799.png)

![(3S,5S,8R,9R,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B14746811.png)
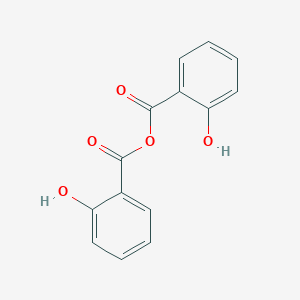
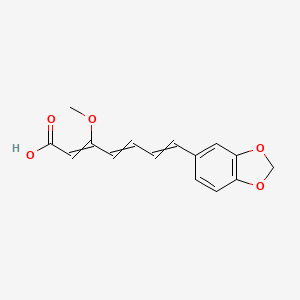
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate](/img/structure/B14746842.png)
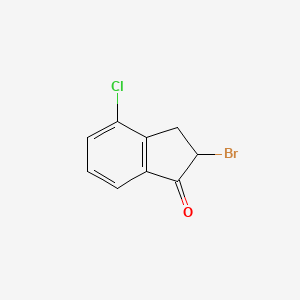
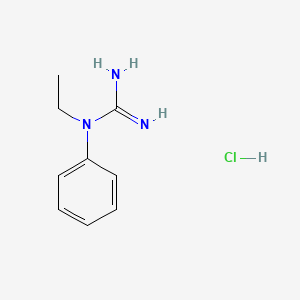

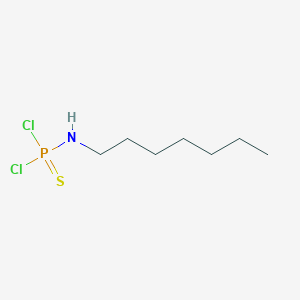


![4-[(4-{[4-(2,5-Dimethyl-1h-pyrrol-1-yl)phenyl]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B14746887.png)
![Naphtho[2,1-a]naphthacene](/img/structure/B14746893.png)
